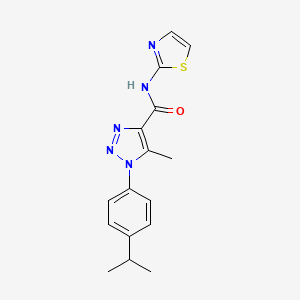

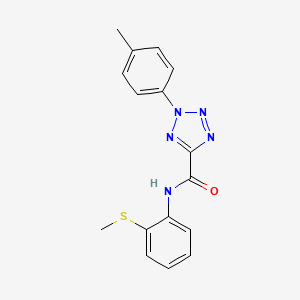

N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide: is an organic compound featuring a unique tetrazole moiety. Tetrazoles are known for their versatility in pharmaceuticals and agrochemicals due to their bioisosteric similarity to carboxylic acids and amides, enhancing the pharmacokinetic properties of many drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the following key steps:

Formation of Tetrazole Ring: : This is typically achieved via the [3+2] cycloaddition reaction between azides and nitriles.

Coupling Reactions: : The tetrazole ring is then coupled with 2-(methylthio)phenyl and p-tolyl groups.

Industrial Production Methods

In an industrial setting, large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. The processes typically involve:

Temperature Control: : Maintaining specific temperature ranges to facilitate each reaction step.

Catalyst Use: : Employing catalysts to speed up the reactions.

Solvent Choice: : Using suitable solvents for each reaction to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

Oxidation: : The sulfur atom in the 2-(methylthio)phenyl group can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: : The nitro group, if present, can be reduced to an amine.

Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA) for oxidation.

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4) for reduction.

Solvents: : DMF, DMSO, and dichloromethane.

Major Products Formed

Oxidation of the sulfur leads to sulfoxide or sulfone compounds. Reduction may yield amine derivatives, and substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

This compound finds applications in diverse fields, including:

Chemistry

Catalysis: : Acts as a ligand in metal-catalyzed reactions.

Organic Synthesis: : Used as a building block for synthesizing complex molecules.

Biology

Biomolecular Probes: : Serves as a precursor to molecules used in bioimaging and diagnostic assays.

Medicine

Pharmaceuticals: : The tetrazole moiety is a known pharmacophore, enhancing drug efficacy and bioavailability.

Industry

Agrochemicals: : Used in the synthesis of pesticides and herbicides.

Materials Science: : Component in high-performance polymers and materials.

Mechanism of Action

The effectiveness of this compound in various applications is primarily due to its ability to form stable complexes with metal ions and its bioisosteric properties. Its molecular targets often include:

Enzymes: : Inhibition or activation of enzymes by binding to the active sites.

Receptors: : Interaction with cellular receptors to modulate biological pathways.

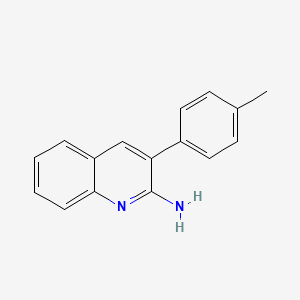

Comparison with Similar Compounds

Comparing N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide with other tetrazole-based compounds highlights its unique properties:

N-(2-phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide: : Similar structure but lacks the methylthio group, affecting its electronic properties.

N-(2-(methylthio)phenyl)-2H-tetrazole-5-carboxamide: : Lacks the p-tolyl group, impacting its steric and hydrophobic interactions.

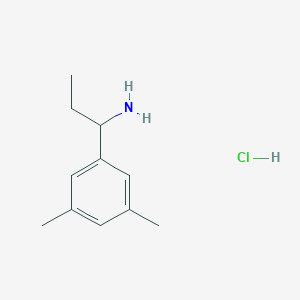

Similar Compounds

N-(2-phenyl)-2H-tetrazole-5-carboxamide

N-(2-(methylthio)phenyl)-2H-tetrazole-5-carboxamide

N-(2-(methylthio)phenyl)-2-(methyl)-2H-tetrazole-5-carboxamide

This detailed examination underscores the multifaceted roles and unique characteristics of This compound . The compound’s versatility across different fields is truly remarkable.

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(2-methylsulfanylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-11-7-9-12(10-8-11)21-19-15(18-20-21)16(22)17-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGSAEYAQQPSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)

![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)

![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)

![2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide](/img/structure/B2873011.png)

![methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2873012.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873014.png)